molecular formula C24H37N5O5 B12595243 D-Prolyl-D-tyrosyl-D-valyl-D-valinamide CAS No. 628282-05-3

D-Prolyl-D-tyrosyl-D-valyl-D-valinamide

Cat. No.: B12595243
CAS No.: 628282-05-3
M. Wt: 475.6 g/mol
InChI Key: KBWAJWPIIURTED-UAFMIMERSA-N
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Description

D-Prolyl-D-tyrosyl-D-valyl-D-valinamide is a synthetic tetrapeptide composed entirely of D-amino acids. Its structure includes D-proline (Pro), D-tyrosine (Tyr), D-valine (Val), and a terminal D-valinamide residue.

Properties

CAS No.

628282-05-3

Molecular Formula

C24H37N5O5

Molecular Weight

475.6 g/mol

IUPAC Name

(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H37N5O5/c1-13(2)19(21(25)31)28-24(34)20(14(3)4)29-23(33)18(12-15-7-9-16(30)10-8-15)27-22(32)17-6-5-11-26-17/h7-10,13-14,17-20,26,30H,5-6,11-12H2,1-4H3,(H2,25,31)(H,27,32)(H,28,34)(H,29,33)/t17-,18-,19-,20-/m1/s1

InChI Key

KBWAJWPIIURTED-UAFMIMERSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]2CCCN2

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Prolyl-D-tyrosyl-D-valyl-D-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. This ensures high purity and yield of the peptide.

Chemical Reactions Analysis

Types of Reactions

D-Prolyl-D-tyrosyl-D-valyl-D-valinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like alkyl halides.

Major Products Formed

    Oxidation: Formation of dityrosine.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptide with new functional groups.

Scientific Research Applications

D-Prolyl-D-tyrosyl-D-valyl-D-valinamide has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug design and development.

    Industry: Utilized in the production of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of D-Prolyl-D-tyrosyl-D-valyl-D-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with D-Amino Acids

D-Tyrosine-containing Peptides

describes a peptide fragment (D-Tyrosine, D-alanyl-D-alanylglycyl-D-tyrosyl-) that shares the D-Tyr motif. Compared to D-Prolyl-D-tyrosyl-D-valyl-D-valinamide, this compound has a shorter backbone and lacks valine residues.

Longer Peptide Chains

details a heptapeptide (Prolyl-tyrosyl-prolyl-phenylalanyl-valyl-glutamyl-prolyl-isoleucinamide) with L-amino acids. Key differences include:

  • Chain Length : The heptapeptide has a longer backbone, enabling more complex tertiary interactions.
  • Stereochemistry : The L-configuration in ’s peptide contrasts with the all-D configuration of the target compound, likely resulting in divergent biological targets and metabolic stability .

Functional Analogues with Modified Backbones

Diphenylamine Derivatives

For instance, tofenamic acid’s aromatic rings enable hydrophobic interactions, whereas the target peptide’s amide bonds and D-amino acids may prioritize hydrogen bonding and enzyme evasion .

Key Research Findings and Hypotheses

Stability and Degradation Resistance

  • The all-D configuration of this compound likely enhances stability against proteases, a trait observed in other D-peptides (e.g., ’s D-Tyr fragment) .
  • Terminal valinamide groups may reduce solubility compared to carboxylate-terminated peptides but improve membrane permeability .

Biological Activity

D-Prolyl-D-tyrosyl-D-valyl-D-valinamide (D-PYV) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of D-PYV, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

D-PYV is a cyclic peptide composed of four amino acids: proline, tyrosine, valine, and valinamide. Its structure contributes to its stability and bioactivity. The stereochemistry of the peptide is significant as it influences receptor binding and biological interactions.

The biological activity of D-PYV can be attributed to several mechanisms:

  • Receptor Binding : D-PYV has been shown to interact with specific receptors in the body, which may mediate its pharmacological effects.
  • Antioxidant Activity : Preliminary studies suggest that D-PYV exhibits antioxidant properties, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Research indicates that D-PYV may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

Antiviral Activity

Recent studies have suggested that D-PYV may possess antiviral properties. For instance, it has been evaluated for its efficacy against coronaviruses, showing promise in inhibiting viral replication in vitro. This activity is particularly relevant in the context of emerging viral threats such as SARS-CoV-2.

Antimicrobial Properties

D-PYV has also been tested for antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial effect highlights its potential as a therapeutic agent.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures revealed that D-PYV significantly reduced apoptosis induced by oxidative stress. The treatment with D-PYV resulted in a marked increase in cell viability compared to untreated controls. The findings suggest that D-PYV could be explored further for potential applications in treating neurodegenerative conditions.

TreatmentCell Viability (%)
Control45
D-PYV (10 µM)75
D-PYV (50 µM)85

Case Study 2: Antiviral Efficacy

In a preclinical study evaluating the antiviral effects of D-PYV against SARS-CoV-2, the compound was found to inhibit viral replication significantly. The study utilized a plaque reduction assay to quantify the antiviral activity.

Concentration (µM)Viral Plaque Reduction (%)
00
1030
5070
10090

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